molecular formula C22H22N6O3 B3292823 1-[3-(morpholin-4-yl)propyl]-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 881547-75-7

1-[3-(morpholin-4-yl)propyl]-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B3292823
CAS No.: 881547-75-7
M. Wt: 418.4 g/mol
InChI Key: KTGLQRNFKLVNTO-UHFFFAOYSA-N
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Description

1-[3-(Morpholin-4-yl)propyl]-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound featuring an imidazo[4,5-b]quinoxaline core. This structure is characterized by fused imidazole and quinoxaline rings, substituted with a 4-nitrophenyl group at position 2 and a morpholine-containing propyl chain at position 1. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and heterocyclic amines with biological activity .

Properties

IUPAC Name

4-[3-[2-(4-nitrophenyl)imidazo[4,5-b]quinoxalin-3-yl]propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c29-28(30)17-8-6-16(7-9-17)21-25-20-22(24-19-5-2-1-4-18(19)23-20)27(21)11-3-10-26-12-14-31-15-13-26/h1-2,4-9H,3,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGLQRNFKLVNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[4,5-b]quinoxaline scaffold is part of a broader family of nitrogen-containing heterocycles. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues with Imidazo[4,5-b]quinoxaline Core

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)-1H-imidazo[4,5-b]quinoxaline (STL225394) Substituents: Benzodioxin and thiophene groups. Molecular Weight: 386.43 g/mol. Key Differences: The absence of a morpholine group reduces polarity compared to the target compound. Thiophene may enhance π-π stacking interactions, while benzodioxin could influence metabolic stability .

1-[(4-Bromobenzyl)oxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine Substituents: Bromobenzyloxy and methoxyphenyl groups. Molecular Weight: 409.27 g/mol. Key Differences: The pyridine core (vs. The bromine atom may increase molecular weight and lipophilicity .

1-Isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine Substituents: Isobutyl and dimethylamine groups. Biological Activity: Known to induce interferon production, suggesting immunomodulatory applications. The imidazo[4,5-c]quinoline core differs in ring fusion position, which may affect binding to biological targets .

Functional Analogues with Electron-Withdrawing Groups

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Substituents: Methyl and amino groups. Toxicity: Classified as a Group 2A carcinogen by IARC.

4-(4-(6-Bromo-7-(4-((5-Methylisoxazol-3-yl)methyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)phenyl)morpholine

  • Substituents : Bromo, piperazine, and morpholine groups.
  • Applications : Optimized as a kinase inhibitor. The morpholine-propyl chain in the target compound shares similarities, but the bromo and isoxazole groups in this analogue likely enhance target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(morpholin-4-yl)propyl]-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline
Reactant of Route 2
Reactant of Route 2
1-[3-(morpholin-4-yl)propyl]-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline

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